![molecular formula C28H14N4O8 B12463605 2,2'-Bis(4-nitrophenyl)-[5,5'-biisoindole]-1,1',3,3'-tetrone](/img/structure/B12463605.png)
2,2'-Bis(4-nitrophenyl)-[5,5'-biisoindole]-1,1',3,3'-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Bis(4-nitrophenyl)-[5,5’-biisoindole]-1,1’,3,3’-tetrone is an aromatic heterocyclic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of nitrophenyl groups attached to a biisoindole core, which imparts distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(4-nitrophenyl)-[5,5’-biisoindole]-1,1’,3,3’-tetrone typically involves the reaction of 3,3’,4,4’-biphenyltetramine with p-nitrobenzaldehyde. This reaction proceeds through a series of condensation and cyclization steps to form the desired biisoindole structure . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the biisoindole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, recycling of solvents and reagents can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Bis(4-nitrophenyl)-[5,5’-biisoindole]-1,1’,3,3’-tetrone undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted aromatic compounds. These products can further undergo additional chemical transformations to yield more complex molecules .
Aplicaciones Científicas De Investigación
2,2’-Bis(4-nitrophenyl)-[5,5’-biisoindole]-1,1’,3,3’-tetrone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of advanced materials and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of high-performance materials and coatings.
Mecanismo De Acción
The mechanism of action of 2,2’-Bis(4-nitrophenyl)-[5,5’-biisoindole]-1,1’,3,3’-tetrone involves its interaction with molecular targets through its nitrophenyl groups. These groups can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological and chemical activity . The pathways involved in its mechanism of action are often related to its ability to interact with cellular components and disrupt normal cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bis(4-nitrophenyl)-5,5’-bi-1H-benzimidazole: Similar in structure but contains a benzimidazole core.
2,2’-Bis(4-nitrophenyl)-5,5’-diphenyl-3,3’-dimethoxy-4,4’-diphenylene: Contains additional methoxy groups and a different core structure.
Uniqueness
2,2’-Bis(4-nitrophenyl)-[5,5’-biisoindole]-1,1’,3,3’-tetrone is unique due to its biisoindole core, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .
Propiedades
Fórmula molecular |
C28H14N4O8 |
|---|---|
Peso molecular |
534.4 g/mol |
Nombre IUPAC |
2-(4-nitrophenyl)-5-[2-(4-nitrophenyl)-1,3-dioxoisoindol-5-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C28H14N4O8/c33-25-21-11-1-15(13-23(21)27(35)29(25)17-3-7-19(8-4-17)31(37)38)16-2-12-22-24(14-16)28(36)30(26(22)34)18-5-9-20(10-6-18)32(39)40/h1-14H |
Clave InChI |
JZPAOFNQAOLKAF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=C(C=C6)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(3,4-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B12463526.png)
![4-chloro-N-{2-[(naphthalen-1-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B12463527.png)
![(2E)-3-{4-methoxy-3-[(4-methylpiperidin-1-yl)methyl]phenyl}prop-2-enoic acid](/img/structure/B12463534.png)
![methyl N-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutanoyl}leucinate](/img/structure/B12463544.png)
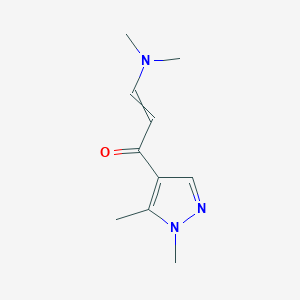
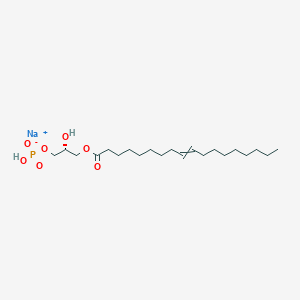
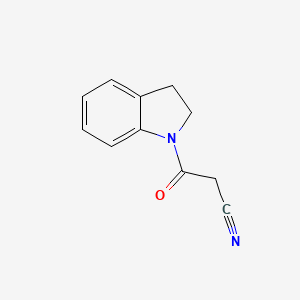
![4-[(2-Oxoindol-3-yl)amino]benzamide](/img/structure/B12463553.png)
![5-{[(E)-(2-hydroxy-3-methylphenyl)methylidene]amino}-2-(6-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B12463557.png)
![2-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenylhexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12463563.png)
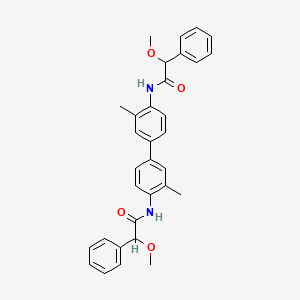
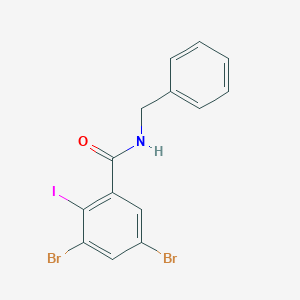
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chloro-4-methylphenyl)glycinamide](/img/structure/B12463580.png)
![N-[2-(4-bromophenyl)-2H-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B12463581.png)
